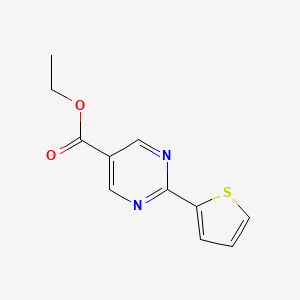

Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-thiophen-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)8-6-12-10(13-7-8)9-4-3-5-16-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPFWIVNZYLVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Knoevenagel Condensation : Thiophene-2-carboxaldehyde reacts with ethyl cyanoacetate to form α,β-unsaturated nitrile intermediates.

-

Nucleophilic Attack : Guanidine attacks the nitrile carbon, initiating cyclization.

-

Aromatization : Elimination of water yields the aromatic pyrimidine core.

Conditions :

-

Solvent: Ethanol or methanol

-

Catalyst: Sodium ethoxide or acetic acid

-

Temperature: Reflux (78–80°C)

-

Time: 6–12 hours

Example Protocol :

Advantages :

-

Atom-economic with minimal by-products.

-

Scalable for industrial production.

Limitations :

-

Moderate yields due to competing side reactions.

Cyclization of Thiophene-Containing Amidines

This method involves pre-forming thiophene-2-carboxamidine, which cyclizes with β-keto esters to construct the pyrimidine ring.

Synthetic Steps

-

Amidine Synthesis : Thiophene-2-carbonitrile reacts with ammonium chloride in methanol under HCl gas to yield thiophene-2-carboxamidine.

-

Cyclocondensation : The amidine reacts with ethyl 3-oxopentanoate in ethanol under basic conditions.

Reagents :

| Component | Role |

|---|---|

| Thiophene-2-carbonitrile | Amidination precursor |

| Ethyl 3-oxopentanoate | β-Keto ester donor |

| Sodium ethoxide | Base catalyst |

Conditions :

-

Temperature: 70°C

-

Time: 4–6 hours

-

Yield: 60–65%

Mechanistic Insight :

The amidine’s NH₂ group attacks the β-keto ester’s carbonyl, forming a tetrahedral intermediate that dehydrates to the pyrimidine.

Oxidation of Dihydropyrimidinones

Dihydropyrimidinones (DHPMs), synthesized via the Biginelli reaction, are oxidized to aromatic pyrimidines.

Protocol :

-

Biginelli Reaction : Ethyl acetoacetate, thiourea, and thiophene-2-carboxaldehyde react in HCl/ethanol to form 4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one.

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene oxidizes the dihydro ring to a pyrimidine.

Optimization Data :

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DDQ | Toluene | 110°C | 70 |

| HNO₃ | Acetic acid | 100°C | 50 |

| KMnO₄ | H₂O | 80°C | 35 |

Key Consideration :

DDQ offers superior selectivity and yield but requires anhydrous conditions.

Nucleophilic Aromatic Substitution

Pre-formed pyrimidine cores undergo functionalization with thiophene moieties via metal-catalyzed coupling.

Suzuki-Miyaura Coupling :

2-Chloropyrimidine-5-carboxylate reacts with thiophen-2-ylboronic acid under Pd catalysis.

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (3:1)

-

Temperature: 90°C

-

Yield: 75–80%

Merits :

-

High regioselectivity.

-

Compatible with diverse boronic acids.

Industrial-Scale Production

Continuous flow reactors enhance efficiency and safety for large-scale synthesis.

Flow Chemistry Setup :

-

Reactors : Two sequential microreactors

-

First reactor: Knoevenagel condensation (residence time: 10 min).

-

Second reactor: Cyclization (residence time: 20 min).

-

-

Throughput : 1 kg/h

-

Purity : >98% (HPLC)

Cost Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw material cost | $120/kg | $100/kg |

| Energy consumption | High | Low |

| Waste generation | 30% | 10% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multicomponent Cyclization | 55 | 95 | Moderate | High |

| Amidines Cyclization | 65 | 97 | High | Moderate |

| DHPM Oxidation | 70 | 98 | Low | Low |

| Suzuki Coupling | 80 | 99 | High | Low |

Recommendations :

-

Lab-scale : Suzuki coupling for high purity.

-

Industrial : Flow-based multicomponent reactions for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine Derivatives

| Compound Name | Substituents at Pyrimidine Positions | Key Functional Groups | Reference |

|---|---|---|---|

| Ethyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate | 2: Thiophene; 5: Ethyl ester | Thiophene, ester | Target |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4: 2-Chlorophenyl; 2: Thioxo; 5: Ethyl ester | Thioxo, chlorophenyl, ester | [10] |

| Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate | 4: CF₃; 2: Pyridine; 5: Ethyl ester | CF₃, pyridine, ester | [15] |

| Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | 5: Chloropyridine; 2: Thiophene | Chloropyridine, thiophene | [17] |

| Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate | 4: Methyl; 2: Phenyl; 6: Sulfanyl | Sulfanyl, phenyl | [7] |

Key Observations :

- Thiophene vs. The latter is exploited in kinase inhibitors due to pyridine’s ability to coordinate metal ions .

- Ester Position : The 5-position ester (common in all compounds) stabilizes the pyrimidine ring electronically and facilitates hydrolysis to carboxylic acids for further functionalization .

- Substituent Effects : Trifluoromethyl groups (e.g., in [15]) enhance metabolic stability and lipophilicity, while thioxo groups (e.g., in [10]) increase hydrogen-bonding capacity and rigidity .

Key Observations :

- Coupling Reactions : The target compound’s synthesis likely resembles methods in [1], where pyrimidine precursors are coupled with thiophene derivatives via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling.

- Thioxo Derivatives : Compounds like [10] are synthesized via cyclocondensation (e.g., thiourea + aldehyde + β-ketoester), a method adaptable to the target compound by substituting thiophene-containing aldehydes .

- Chlorinated Analogues : High-yield chlorination (e.g., [16]) suggests feasibility for introducing halogens to the target compound’s pyrimidine ring for enhanced reactivity .

Key Observations :

- Ester Hydrolysis : Carboxylic acid derivatives (e.g., [1], compound 11) are often bioactive, implying that hydrolysis of the target compound’s ester could yield active metabolites .

- Safety Profiles : Trifluoromethyl and chlorinated analogues (e.g., [15], [16]) exhibit moderate toxicity (GHS Category 4), necessitating careful handling during synthesis .

Biological Activity

Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring fused to a pyrimidine core, which contributes to its unique reactivity and biological profile. The molecular formula is , and its structure is illustrated as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been shown to interact with various biological macromolecules, including enzymes and receptors, leading to inhibition of specific kinases and modulation of signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against various pathogens. In vitro studies have revealed that it possesses antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The compound's mechanism includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both essential for bacterial growth.

| Pathogen | MIC (µg/mL) | Action Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.25 | DNA gyrase inhibition |

| Escherichia coli | 0.50 | DHFR inhibition |

| Candida albicans | 0.30 | Cell membrane disruption |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibits cytotoxic effects, primarily through the inhibition of key kinases involved in cancer cell signaling.

Mechanisms of Action:

- Kinase Inhibition: The compound binds to the active sites of specific kinases, disrupting their function and leading to decreased cell proliferation.

- Apoptosis Induction: this compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG-2 | 15.0 | Kinase inhibition |

| MCF-7 | 12.5 | Apoptosis induction |

Case Studies

- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated that the compound exhibited strong bactericidal activity against both Gram-positive and Gram-negative bacteria, with significant inhibition of biofilm formation in Staphylococcus aureus .

- Anticancer Assessment: In a comparative study, this compound was tested alongside established anticancer agents on HepG-2 and MCF-7 cell lines. The results demonstrated that this compound not only inhibited cell growth more effectively than some standard treatments but also showed a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(thiophen-2-YL)pyrimidine-5-carboxylate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves condensation reactions similar to the Biginelli reaction, using substituted aldehydes (e.g., thiophene-2-carboxaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and urea derivatives under acidic conditions (HCl in ethanol) . Post-synthesis, recrystallization from ethyl acetate/ethanol mixtures (3:2 ratio) is effective for purification, achieving ~78% yield . Monitoring reaction progress via TLC and optimizing catalyst loading (e.g., sodium acetate) can further enhance yield .

Q. How can the compound’s structure and purity be characterized?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm proton environments and carbon frameworks, particularly the thiophene and pyrimidine rings. FTIR identifies key functional groups (e.g., ester C=O at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D conformation. For example, pyrimidine rings in analogous compounds exhibit puckered boat conformations (deviation: ~0.224 Å from plane) and dihedral angles (e.g., 80.94° between fused rings) . Refinement via SHELXL ensures accurate bond lengths/angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivative synthesis?

- Methodology :

- Solvent/Catalyst Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution at the pyrimidine C4 position. Catalysts like AlCl facilitate electrophilic substitutions (e.g., bromination) .

- Temperature Control : Heating at 65–70°C promotes cyclization in multi-step reactions while minimizing side products .

- Data-Driven Optimization : Compare yields and selectivity metrics (HPLC/MS) across conditions. For example, trifluoromethyl substitutions increase lipophilicity but may reduce solubility .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

- Methodology :

- Substituent Analysis : Compare bioactivity of analogs with halogen (Br, Cl) vs. electron-withdrawing groups (CF). For instance, brominated pyrimidines show higher antimicrobial activity, while trifluoromethyl derivatives enhance kinase inhibition .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or ATP-binding pockets. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms?

- Methodology :

- Packing Analysis : Use Mercury software to compare hydrogen-bonding networks (e.g., C–H···O interactions) and void spaces in crystal lattices .

- Twinning Detection : Apply SHELXL’s TWIN/BASF commands to refine data from twinned crystals, common in pyrimidine derivatives due to flexible substituents .

Comparative Structural and Functional Analysis

Key Takeaways

- Synthesis : Prioritize stepwise optimization of catalysts and solvents for regioselective functionalization.

- Characterization : Combine spectroscopic and crystallographic tools to resolve structural ambiguities.

- Data Contradictions : Address variability in bioactivity through substituent-driven SAR studies and computational validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.